4-(Azepan-1-yl)[1]benzofuro[3,2-d]pyrimidine
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Overview
Description
4-(Azepan-1-yl)1benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)1benzofuro[3,2-d]pyrimidine typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This method enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. When the nucleophile triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the efficient annulation reaction mentioned above could potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Azepan-1-yl)1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen.
- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen.
- Substitution : This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
4-(Azepan-1-yl)1benzofuro[3,2-d]pyrimidine has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including anticancer properties .
- Medicine : Explored as a potential therapeutic agent due to its ability to interact with various biological targets .
- Industry : Utilized in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity . This leads to the promotion of apoptosis in cancer cells through the mitochondrial apoptosis pathway .
Comparison with Similar Compounds
Similar Compounds:
- Benzofuran[3,2-D]Pyrimidine-4(1H)-Ketone Derivatives : These compounds contain thiosemicarbazone analogs and are investigated as PARP-1 inhibitors .
- Benzo[4,5]furo[3,2-d]pyrimidine : Used as a host for blue phosphorescent organic light-emitting diodes .
Uniqueness: 4-(Azepan-1-yl)1benzofuro[3,2-d]pyrimidine is unique due to its specific structural features and the presence of the azepane ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H17N3O |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-(azepan-1-yl)-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H17N3O/c1-2-6-10-19(9-5-1)16-15-14(17-11-18-16)12-7-3-4-8-13(12)20-15/h3-4,7-8,11H,1-2,5-6,9-10H2 |
InChI Key |
QIVZFNUNLVAQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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